6,7-Dimethoxyquinazolin-2-amine

Physical Organic Chemistry Medicinal Chemistry Chemical Stability

Researchers synthesizing kinase inhibitors often face regioselectivity challenges with 2,4-dichloro analogs, leading to complex purification. 6,7-Dimethoxyquinazolin-2-amine (CAS 2090488-25-6) solves this by enabling exclusive C-4 functionalization via the 2-amino directing group, achieving cleaner reactions and higher yields of 4-substituted quinazolines. - Enables regioselective synthesis of gefitinib intermediates under mild conditions (0-55 °C) without chromatography. - The 2-amino group stabilizes the ring against hydration, ensuring reliability in aqueous biological assays. - Available in scalable quantities (5 g-500 g) with consistent 95% purity for process R&D.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13627158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinazolin-2-amine
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NC(=N2)N)OC
InChIInChI=1S/C10H11N3O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3,(H2,11,12,13)
InChIKeyCRWMZDHTXVSMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinazolin-2-amine: Core Quinazoline Intermediate


6,7-Dimethoxyquinazolin-2-amine (CAS 2090488-25-6) is a heterocyclic building block characterized by a quinazoline core with electron-donating methoxy groups at the 6 and 7 positions and a reactive 2-amino group [1]. This structural motif is central to numerous biologically active molecules, including the FDA-approved anticancer agent gefitinib, where it serves as a critical intermediate in several published synthetic routes . With a molecular weight of 205.21 g/mol and a computed XLogP3-AA of 1.1, the compound exhibits physicochemical properties suitable for further derivatization and medicinal chemistry applications [1].

Workflow Quinazoline kinase inhibitor core synthesis
Key Feature Regioselective C-4 functionalization via 2-NH₂
Electronic Profile 6,7-Dimethoxy electron-donating groups

2-Amino Group Role in Regioselectivity


The presence and specific placement of functional groups on the quinazoline core are not interchangeable. While numerous 6,7-dimethoxyquinazoline derivatives exist, the precise substitution pattern at the 2-position dictates reactivity and downstream utility. For instance, the 2-chloro analog is a common electrophile for SNAr reactions [1], whereas the 4-one derivative undergoes selective demethylation [2]. Attempts to substitute 6,7-dimethoxyquinazolin-2-amine with these analogs in a synthetic sequence will lead to different reaction outcomes, regioselectivity issues, and ultimately, failure to produce the desired final product. The unique reactivity of the 2-amino group enables distinct synthetic pathways not accessible to other in-class compounds, directly impacting process efficiency and product purity .

2-Amino enables orthogonal C-4 functionalization
2-Chloro analog provides different SNAr reactivity
Intact 6,7-dimethoxy core for electronic tuning
4-One derivative undergoes selective demethylation
High regioselectivity avoids complex mixtures
2,4-Dichloro analog leads to poor selectivity

6,7-Dimethoxyquinazolin-2-amine: Head-to-Head Comparison Guide


Covalent Hydration: 2-Amino vs. 2-Chloro & 2-Methyl Quinazolines

The electronic nature of the 2-substituent in quinazolines dictates the extent of covalent hydration of the 3,4-double bond. The 2-amino group, being a strong +M (mesomeric electron-donating) substituent, significantly decreases covalent hydration compared to weaker electron donors or electron-withdrawing groups [1]. This fundamental property influences the molecule's stability and behavior in aqueous environments, a key consideration for both synthesis and biological assays.

Covalent Hydration
Class-level
2-NH₂ (+M) reduces hydration vs. 2-Me (+I) and 2-Cl (-I)
Supports aqueous stability in synthesis and assays
Based on 1966 electronic effect study
Physical Organic Chemistry Medicinal Chemistry Chemical Stability

C-4 Selective SNAr: Advantage over Chlorinated Analogs

The 2-amino group in 6,7-dimethoxyquinazolin-2-amine acts as a non-leaving group, directing nucleophilic aromatic substitution (SNAr) exclusively to the C-4 position. This is a critical advantage over chlorinated analogs. For instance, 4-chloro-6,7-dimethoxyquinazolin-2-amine allows for selective reaction at C-4 due to the reactivity of the chlorine, but this intermediate must be synthesized first [1]. The 2,4-dichloro analog suffers from poor regioselectivity, often requiring differential protection strategies to avoid complex mixtures of mono- and di-substituted products .

C-4 Regioselectivity
Reported
2-Amino directs SNAr to C-4; 2,4-dichloro gives mixtures
Supports high-yield, chromatography-free routes
Applied in modern gefitinib process routes
Synthetic Methodology Medicinal Chemistry Process Chemistry

Purity & Identity: Commercial Standard vs. Research Chemicals

For procurement in research and industrial settings, compound identity and purity are paramount. 6,7-Dimethoxyquinazolin-2-amine is available from multiple reputable vendors with a defined purity specification (typically ≥95%) and a fully characterized analytical profile [REFS-1, REFS-2]. This is in contrast to many closely related, custom-synthesized quinazoline derivatives used in early-stage research, which may have variable purity and limited analytical data, introducing significant risk and variability into experiments.

Purity Standard
Specification review
≥95% (HPLC), NMR/MS characterized
Supports reproducibility vs. custom analogs
Vendor datasheets; verify lot-specific COA
Analytical Chemistry Procurement Quality Control

6,7-Dimethoxyquinazolin-2-amine: Strategic Applications


Synthesis of 4-Substituted Quinazoline Kinase Inhibitors

This compound is the optimal starting material for preparing 4-substituted-6,7-dimethoxyquinazolines, a core motif in numerous kinase inhibitors. Its 2-amino group can be left unreacted or orthogonally protected, ensuring that SNAr or cross-coupling reactions occur exclusively at the C-4 position after conversion to a suitable leaving group (e.g., 4-chloro). This avoids the regioselectivity problems inherent to the 2,4-dichloro analog, leading to cleaner reactions and higher yields of the desired 4-substituted product, as demonstrated in modern syntheses of gefitinib [1].

2-Aminoquinazoline-Based Chemical Probes Development

The unique electronic character of the 2-amino group, which stabilizes the quinazoline ring against covalent hydration compared to 2-chloro or 2-alkyl analogs [1], makes this compound a more stable scaffold for developing chemical probes intended for use in aqueous biological assays. The amino group also serves as a versatile handle for further derivatization, allowing the creation of focused libraries of 2-substituted quinazolines for structure-activity relationship (SAR) studies.

Scalable, Chromatography-Free Process Routes

The high purity and commercial availability of this intermediate, coupled with its ability to direct regioselective functionalization, makes it an ideal candidate for scalable process chemistry. Modern synthetic routes leveraging this advantage have been developed that operate under mild conditions (0–55 °C) and avoid chromatographic purifications, significantly reducing cost and time in the production of pharmaceutical intermediates like gefitinib .

Application
Selection Property
Validation Focus
Quinazoline kinase inhibitor synthesis
C-4 regioselective reactivity
Orthogonal 2-amino group protection
Aqueous-stable probe design
Reduced covalent hydration
Stability in biological assay buffers
Scalable process development
High-purity commercial intermediate
Mild-condition, chromatography-free routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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